1,1-Diethyl-3-(p-tolyl)urea
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Overview
Description
1,1-Diethyl-3-(p-tolyl)urea is an organic compound with the molecular formula C12H18N2O It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) bonded to a p-tolyl group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(p-tolyl)urea can be synthesized through the reductive carbonylation of nitroaromatics. One common method involves the reaction of 1-methyl-4-nitrobenzene with diethylamine in the presence of a palladium catalyst (Pd/C) and sodium iodide (NaI) in 1,4-dioxane as the solvent. The reaction is carried out under a nitrogen atmosphere, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
1,1-Diethyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective film on metal surfaces, preventing oxidation and degradation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-(p-tolyl)urea
- 1-Ethyl-3-(p-tolyl)urea
- 1,1-Diethyl-3-(o-tolyl)urea
- 1,1-Diallyl-3-(p-tolyl)urea
- 1,1-Dibutyl-3-(p-tolyl)urea
Uniqueness
1,1-Diethyl-3-(p-tolyl)urea is unique due to its specific combination of ethyl and p-tolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
93138-75-1 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-diethyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)13-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
OPBIREAJBRDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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